molecular formula C5H6F2O4 B1342372 2,2-Difluoropentanedioic Acid CAS No. 380-86-9

2,2-Difluoropentanedioic Acid

Cat. No.: B1342372
CAS No.: 380-86-9
M. Wt: 168.1 g/mol
InChI Key: PIVAHSCRTJPWJU-UHFFFAOYSA-N
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Description

2,2-Difluoropentanedioic acid is an organic compound with the molecular formula C5H6F2O4. It is a difluorinated derivative of pentanedioic acid, also known as glutaric acid. This compound is characterized by the presence of two fluorine atoms attached to the second carbon of the pentanedioic acid backbone. It is a solid at room temperature and is used in various chemical and industrial applications .

Scientific Research Applications

2,2-Difluoropentanedioic acid has several applications in scientific research:

Safety and Hazards

The safety information for 2,2-Difluoropentanedioic acid includes several hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 . It’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Biochemical Analysis

Biochemical Properties

2,2-Difluoropentanedioic acid plays a significant role in biochemical reactions, particularly as a non-metabolizable analogue of 2-oxoglutarate. It interacts with several enzymes and proteins, including ribonucleotide reductase and various dehydrogenases. The interaction with ribonucleotide reductase is particularly noteworthy as it inhibits the enzyme’s activity, leading to a decrease in deoxyribonucleotide synthesis . This inhibition can affect DNA replication and repair processes, making this compound a valuable tool in studying these pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cyanobacteria, this compound has been shown to induce heterocyst differentiation under nitrogen-starvation conditions . This differentiation is crucial for nitrogen fixation and highlights the compound’s role in cellular adaptation to environmental changes. Additionally, the compound’s impact on gene expression can lead to changes in metabolic flux and cellular responses to stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of ribonucleotide reductase by binding to its active site, thereby preventing the reduction of ribonucleotides to deoxyribonucleotides . This inhibition disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in certain cell types. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, altering their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell cultures has been shown to cause sustained inhibition of DNA synthesis and prolonged cell cycle arrest. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily as an analogue of 2-oxoglutarate. It interacts with enzymes such as isocitrate dehydrogenase and alpha-ketoglutarate dehydrogenase, affecting the Krebs cycle and related metabolic processes . The compound’s presence can alter metabolic flux, leading to changes in the levels of various metabolites and influencing cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via monocarboxylate transporters and distributed to various cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters, which determine its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This subcellular localization is essential for its role in modulating cellular metabolism and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoropentanedioic acid typically involves the fluorination of pentanedioic acid derivatives. One common method is the direct fluorination of glutaric acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones or aldehydes, while reduction can produce difluorinated alcohols .

Mechanism of Action

The mechanism by which 2,2-Difluoropentanedioic acid exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to inhibition or modulation of specific biochemical pathways, making it a valuable tool in biochemical and pharmaceutical research .

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid (Glutaric acid): The non-fluorinated parent compound.

    2-Fluoropentanedioic acid: A monofluorinated derivative.

    2,2-Dichloropentanedioic acid: A dichlorinated analogue.

Uniqueness

2,2-Difluoropentanedioic acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated and monofluorinated counterparts. The fluorine atoms increase the compound’s stability and reactivity, making it useful in various specialized applications .

Properties

IUPAC Name

2,2-difluoropentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4/c6-5(7,4(10)11)2-1-3(8)9/h1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVAHSCRTJPWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607392
Record name 2,2-Difluoropentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380-86-9
Record name 2,2-Difluoropentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoropentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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